molecular formula C7H13BrO B1532603 5-(Bromomethyl)-2,2-dimethyloxolane CAS No. 123314-91-0

5-(Bromomethyl)-2,2-dimethyloxolane

Cat. No. B1532603
CAS RN: 123314-91-0
M. Wt: 193.08 g/mol
InChI Key: HYAZGHDCDWKRBD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2,2-dimethyloxolane, also known as 5-Bromomethyl-2,2-dimethyloxane, is an organic compound belonging to the oxolane family. It is a colorless, volatile liquid with a sweet, ether-like odor. It is a widely used reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. 5-Bromomethyl-2,2-dimethyloxolane is a valuable building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Compounds similar to 5-(Bromomethyl)-2,2-dimethyloxolane, such as bromomethylated derivatives, are utilized in the synthesis of heterocyclic systems. For example, bromomethylated compounds serve as precursors in the formation of complex molecules, including pyrazoles and other heterocyclic structures, which are fundamental in the development of pharmaceuticals and materials science (Bogolyubov et al., 2004).

  • Advanced Material Development : Bromomethyl groups are pivotal in the creation of advanced materials, such as emission-tuned nanoparticles derived from polyfluorene building blocks. These materials, which incorporate bromo-functionalized intermediates, show significant potential in optoelectronic applications due to their bright fluorescence emission. This demonstrates the role of bromomethyl derivatives in enhancing material properties for technological applications (Fischer et al., 2013).

  • Porphyrin Synthesis : Bromination techniques, including those involving bromomethyl groups, are crucial in the synthesis of porphyrins, which are essential components in various biological and synthetic compounds. The methodology for brominating dipyrromethenes, for instance, is key to producing porphyrins used in medicinal chemistry and material science (Paine et al., 1988).

  • Organic Synthesis Methodologies : The use of bromomethyl groups in organic synthesis is exemplified by their role in the practical synthesis of complex organic molecules, such as naphthalene derivatives. These compounds have applications ranging from pharmaceuticals to agrochemicals, showcasing the versatility of bromomethylated intermediates in facilitating diverse chemical transformations (Xu & He, 2010).

  • Biomass Conversion and Polymer Development : Research into the conversion of plant biomass into valuable chemicals often involves intermediates that could be structurally related to this compound. Such compounds play a role in generating furan derivatives, which are key to producing sustainable polymers and other materials, highlighting the environmental applications of bromomethyl derivatives (Chernyshev et al., 2017).

Mechanism of Action

properties

IUPAC Name

5-(bromomethyl)-2,2-dimethyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAZGHDCDWKRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123314-91-0
Record name 5-(bromomethyl)-2,2-dimethyloxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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